molecular formula C19H20F3NO2 B2742086 N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide CAS No. 1797900-60-7

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2742086
CAS No.: 1797900-60-7
M. Wt: 351.369
InChI Key: VIIMMQUSZLJWFT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a trifluoromethyl group, a moiety widely utilized in drug discovery to modulate key properties such as lipophilicity, metabolic stability, and binding affinity through its electronegative and conformation-influencing characteristics . Benzamides with substituents like methoxy and trifluoromethyl groups have been identified as valuable scaffolds in the development of novel therapeutics and research tools . This compound is intended for research applications only, with potential utility in the exploration of targeted protein degradation (TPD), a cutting-edge therapeutic modality. Benzamide-type ligands have been successfully developed as novel, chemically stable cereblon (CRBN) E3 ligase binders for Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-relevant proteins . Furthermore, substituted benzamides have demonstrated potent biological activity in other areas, serving as inhibitors for specific bacterial targets like FtsZ, a key protein in cell division . Researchers can leverage this compound to investigate these mechanisms or as a building block for the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-3-18(25-2,15-9-5-4-6-10-15)13-23-17(24)14-8-7-11-16(12-14)19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMMQUSZLJWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-(trifluoromethyl)benzoic acid with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

Key Structural Features:

  • Benzamide backbone : Provides a stable scaffold for functionalization.
  • 3-Trifluoromethyl substituent : Enhances lipophilicity and metabolic stability, a common strategy in drug design .

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications among selected benzamides:

Compound Name Substituents on Benzamide Key Functional Groups Reported Activity/Use Evidence ID
N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide 3-CF₃, 2-methoxy-2-phenylbutylamine CF₃ (lipophilic), OCH₃ (polar) Inferred: Potential bioactivity (e.g., anticancer)
N-(2-Diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA) 3-I, 4-OCH₃, diethylaminoethylamine I (radiotracer), OCH₃, tertiary amine Melanoma imaging (23.2% ID/g uptake)
Flutolanil 2-CH₃, 3-(1-methylethoxy)phenyl Isopropoxy, methyl Agricultural fungicide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide Thiadiazole, sulfamoyl, CF₃ Sulfamoyl, CF₃ Unspecified (structural complexity suggests therapeutic potential)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, 2-hydroxy-1,1-dimethylethylamine OH (polar), CH₃ Metal-catalyzed C–H functionalization

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability. For example, IMBA’s logP >3 facilitates melanin granule association .
  • Solubility : Methoxy groups (as in the target compound) improve aqueous solubility compared to purely alkyl-substituted benzamides .

Biological Activity

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly as an antagonist for various receptors. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the chemical formula C16_{16}H18_{18}F3_3N and a molecular weight of approximately 301.32 g/mol. Its structure features a trifluoromethyl group and a methoxy-phenylbutyl substituent, which contribute to its unique interactions with biological targets.

Receptor Antagonism

This compound exhibits significant activity as an antagonist for certain receptors. The structural components of this compound suggest interactions with various biological targets, which could lead to therapeutic applications in areas such as oncology and neurology.

Table 1: Biological Activity Overview

Activity Description
Receptor AntagonismActs as an antagonist for specific receptors, potentially influencing signaling pathways.
Anticancer PotentialMay exhibit antiproliferative effects against cancer cell lines.
Antimicrobial PropertiesStructural similarities with compounds known for antimicrobial activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its use as a potential anticancer agent. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against various cancer types .
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to target receptors. Preliminary data indicate that its bulky methoxy-substituted phenyl butane moiety may enhance receptor binding specificity compared to simpler analogs.
  • Comparative Analysis : Similar compounds have been analyzed for their biological activities, providing insights into the structure–activity relationship (SAR). For example, compounds like N-(4-trifluoromethyl)benzamide exhibit anticancer properties, while others demonstrate antimicrobial effects.

Table 2: Comparative Biological Activities

Compound Name Structural Features Biological Activity
N-(4-trifluoromethyl)benzamideTrifluoromethyl group on benzamideAnticancer activity
N-(2-methoxyphenyl)-benzamideMethoxy group on phenylAntagonist activity
N-(4-fluorophenyl)-benzamideFluoro substituent on phenylAntimicrobial properties

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